4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene
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Overview
Description
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a methoxy group, and a methoxyvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using appropriate boron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the methoxyvinyl group.
4-Bromo-2-fluoroanisole: Contains a bromo group instead of a methoxyvinyl group.
1-Fluoro-4-methoxy-2-nitrobenzene: Contains a nitro group instead of a methoxyvinyl group.
Uniqueness
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-1-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H11FO2/c1-7(12-2)9-5-4-8(11)6-10(9)13-3/h4-6H,1H2,2-3H3 |
InChI Key |
PKZMOAUDFAXURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=C)OC |
Origin of Product |
United States |
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